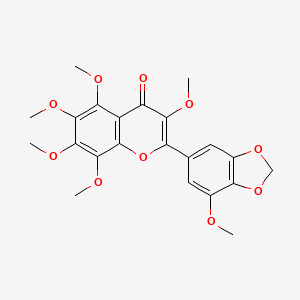

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone

Description

Properties

IUPAC Name |

3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSKTDPPVFJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone typically involves multiple steps, starting from simpler flavonoid precursors. One common method involves the methylation of hydroxyl groups on a flavonoid backbone using methyl iodide in the presence of a base such as potassium carbonate. The methylenedioxy bridge is introduced through a reaction with methylene chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavones or other reduced forms.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C22H22O10

- Molecular Weight : 446.4 g/mol

- CAS Number : 82668-99-3

- Appearance : Yellow powder

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Structural Features

The unique structure of 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone contributes to its biological activity. The presence of multiple methoxy groups enhances lipophilicity and bioavailability, while the methylenedioxy bridge may facilitate interactions with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.

- Mechanism of Action : Induction of apoptosis in cancer cells with minimal toxicity to normal cells. The compound has been reported to inhibit cell proliferation effectively at concentrations as low as 0.18 µM in some studies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Model Used : Animal models of induced arthritis.

- Results : Significant reduction in inflammation markers and paw swelling observed after treatment.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Targets : Multi-drug resistant bacterial strains.

- Efficacy : Effective inhibition of growth in resistant strains was noted in laboratory settings.

Case Study 1: Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Findings : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. The compound showed tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

Case Study 2: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Findings : Effective inhibition of growth in multi-drug resistant strains was observed. This suggests potential for development as an antimicrobial agent.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.

- Anti-inflammatory Agents : For conditions characterized by chronic inflammation.

- Antimicrobial Treatments : Especially against resistant bacterial infections.

Future Research Directions

Further studies are warranted to explore:

- The detailed mechanism of action at the molecular level.

- Long-term safety and efficacy profiles in clinical settings.

- Potential synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of 3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Flavones

3,3',5,6,7,8-Hexamethoxy-4',5'-methylenedioxyflavone

- Structural Differences : The methylenedioxy group is at positions 4' and 5' instead of 3' and 4', and an additional methoxy group is present at position 3' instead of 5'.

- Antioxidant assays (DPPH and NO radical scavenging) show moderate activity (IC₅₀ ~25–40 μM), slightly lower than hydroxylated analogs due to fewer hydrogen-donating groups .

- Spectral Data : NMR signals for the methylenedioxy protons (δ ~5.95–6.05 ppm) and methoxy groups (δ ~3.70–3.90 ppm) align with the target compound, but distinct splitting patterns arise from the 3'-methoxy substitution .

5,5',6,7,8-Pentamethoxy-3',4'-methylenedioxyflavone

- Structural Differences : Lacks a methoxy group at position 3 compared to the target compound.

- Implications :

3,5,6,7,8,4'-Hexamethoxyflavone (Thapsin Dimethyl Ether)

- Structural Differences : Contains six methoxy groups but lacks the methylenedioxy bridge.

- Implications :

5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone

- Structural Differences : Features a hydroxyl group at position 5 and a methylenedioxy bridge at 4',5'.

- Implications :

Biological Activity

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone is a complex flavonoid known for its diverse biological activities. This compound has garnered attention in the fields of pharmacology and natural product chemistry due to its potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structure of this compound includes multiple methoxy groups and a methylenedioxy bridge that contribute to its biological properties. The presence of these functional groups enhances its solubility and bioactivity.

Antioxidant Activity

Flavonoids are widely recognized for their antioxidant properties. Research indicates that this compound exhibits significant antioxidant activity, which can neutralize free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its potential in cancer prevention.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial effects of this compound against various pathogens. For instance:

- Bacterial Inhibition : In vitro studies have shown that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound disrupts bacterial cell membranes and interferes with metabolic processes. This dual action leads to both bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. This compound has shown potential in reducing inflammatory markers in cellular models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

The compound's anticancer properties have been explored through several studies:

- Cell Proliferation Inhibition : Research indicates that it can inhibit the proliferation of cancer cells in vitro. For example, it was effective against breast cancer cell lines (MCF-7), showing a dose-dependent decrease in cell viability .

- Apoptosis Induction : Mechanistic studies suggest that this flavonoid may induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative damage and may play a role in mitigating neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various flavonoids included this compound. The results indicated that it exhibited strong inhibitory effects against both E. coli and S. aureus, with MIC values significantly lower than those of commonly used antibiotics .

Study 2: Anticancer Potential

In a comparative study on the anticancer effects of different flavonoids on MCF-7 breast cancer cells, this compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for structural confirmation of this flavone?

High-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy and nuclear magnetic resonance (NMR) is critical. For example, - and -NMR can resolve methoxy and methylenedioxy substituents by analyzing chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy groups) . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 419 for CHO) .

Q. How can natural sources of this compound be authenticated?

Use phytochemical screening combined with spectral matching. For instance, plant extracts from Millettia species (e.g., M. erythrocalyx) containing methylenedioxyflavones can be compared to reference standards via HPLC retention times and MS fragmentation patterns . Authentication requires cross-validation with databases like PubChem or DSSTox .

Q. What is the optimal strategy for synthesizing this flavone in a lab setting?

Employ a Baker-Venkataraman synthesis route, starting with selective methylation of phenolic precursors (e.g., 3,4-dihydroxybenzoic acid). Protect free hydroxyl groups using acetyl or benzyl groups before cyclization. Response Surface Methodology (RSM) can optimize reaction parameters (temperature, solvent ratio) to maximize yield .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in antiproliferative or anti-inflammatory results may arise from variations in cell models (e.g., cancer vs. normal cells) or compound purity (>99% by HPLC is essential ). Validate findings using orthogonal assays (e.g., Western blotting for protein targets and flow cytometry for apoptosis). Cross-reference bioactivity with structural analogs (e.g., 5,6-dihydroxy-7,8-dimethoxyflavone) to identify substituent-specific effects .

Q. What experimental design is suitable for studying structure-activity relationships (SAR)?

Use a combinatorial library of methoxylated/hydroxylated analogs. For example, modify the 3',4'-methylenedioxy group to hydroxyl or single methoxy groups and compare IC values in enzyme inhibition assays (e.g., COX-2 or NF-κB). Molecular docking studies can predict binding affinities to targets like kinases or receptors .

Q. How can extraction efficiency be improved without degrading the compound?

Ultrasound-assisted extraction (UAE) with ethanol/water (70:30, v/v) at 45°C for 25 minutes maximizes yield while preserving stability. Central Composite Design (CCD) models can refine parameters (e.g., ultrasonic power at 480 W, solid/liquid ratio 1:20) . Post-extraction, use lyophilization instead of heat drying to prevent oxidation.

Methodological Notes

- Synthesis Validation: Confirm intermediate steps via thin-layer chromatography (TLC) and IR spectroscopy for functional groups (e.g., carbonyl at ~1650 cm) .

- Bioassay Controls: Include quercetin or kaempferol as positive controls in antioxidant assays (e.g., DPPH or FRAP) .

- Data Reproducibility: Replicate experiments across ≥3 independent batches, reporting mean ± SEM. Use ANOVA with Tukey’s post-hoc test for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.